molecular formula C16H18ClNO4S B2766169 4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 2361895-35-2

4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2766169
CAS No.: 2361895-35-2
M. Wt: 355.83
InChI Key: WOOXGFJCEKXVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 3,5-dimethylaniline.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chloro-2,5-dimethoxybenzenesulfonyl chloride is reacted with 3,5-dimethylaniline at low temperatures to form the desired sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of the chloro group.

    Oxidation and Reduction: The methoxy groups can be oxidized to form quinones, while the sulfonamide group can be reduced under specific conditions.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Bases and Acids: Sodium hydroxide for basic hydrolysis and hydrochloric acid for acidic hydrolysis.

Major Products

    Oxidation: Formation of quinones from the methoxy groups.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonamide groups. It may also serve as a model compound for studying the effects of aromatic substitutions on biological activity.

Medicine

Medically, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the development of new antibiotics or anti-inflammatory drugs.

Industry

In the industrial sector, this compound might be used in the synthesis of dyes, pigments, and other materials that require stable aromatic compounds with specific functional groups.

Mechanism of Action

The mechanism by which 4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide exerts its effects typically involves interactions with biological molecules through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The chloro and methoxy groups further influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3,5-dimethylphenyl)benzamide
  • 4-chloro-3,5-dimethylphenol
  • 2,5-dimethoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, 4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide stands out due to its combination of chloro, methoxy, and sulfonamide groups

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-N-(3,5-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-10-5-11(2)7-12(6-10)18-23(19,20)16-9-14(21-3)13(17)8-15(16)22-4/h5-9,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOXGFJCEKXVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.